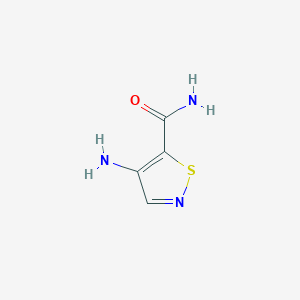

4-Aminoisothiazole-5-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1,2-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3OS/c5-2-1-7-9-3(2)4(6)8/h1H,5H2,(H2,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKONINKWJCYIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NSC(=C1N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

533937-83-6 | |

| Record name | 4-amino-1,2-thiazole-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Isothiazole and Thiazole Scaffolds in Medicinal Chemistry

The isothiazole (B42339) ring, a five-membered heterocycle containing a nitrogen and a sulfur atom in adjacent positions, and its isomer, the thiazole (B1198619) ring, are considered "privileged scaffolds" in medicinal chemistry. This designation stems from their frequent appearance in a wide array of biologically active compounds and approved pharmaceutical agents. nih.govmdpi.com These core structures offer a unique combination of features: their aromatic nature contributes to molecular stability, while the presence of heteroatoms allows for a variety of intermolecular interactions, such as hydrogen bonding and coordination with metal ions in enzymes. ontosight.ai

The versatility of the isothiazole and thiazole frameworks allows for substitution at multiple positions, enabling chemists to fine-tune the steric, electronic, and physicochemical properties of the resulting molecules. rsc.org This adaptability is crucial for optimizing biological activity and pharmacokinetic profiles. Derivatives of these scaffolds have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties. ontosight.ainih.gov

Table 1: Bioactivities of Isothiazole and Thiazole Derivatives

| Biological Activity | Compound Class Example | Reference |

| Anticancer | 2-Aminothiazole-5-carboxamides | nih.gov |

| Antimicrobial | Thiazole-5-carboxamide (B1230067) derivatives | researchgate.net |

| Neuroprotective | Thiazole-carboxamide derivatives | nih.gov |

| Anti-inflammatory | Thiazolo[4,5-d]pyrimidines | researchgate.net |

| Antiviral | Isothiazole derivatives | researchgate.net |

Historical Context and Current Academic Interest in 4 Aminoisothiazole 5 Carboxamide

While specific historical accounts detailing the initial discovery and investigation of 4-Aminoisothiazole-5-carboxamide are not extensively documented in readily available literature, the academic interest in this compound can be understood within the broader context of research into aminothiazole and aminoisothiazole carboxamides. The exploration of these related structures has been a continuous effort in the quest for novel therapeutic agents.

A significant portion of the research has focused on the isomeric compound, 5-aminothiazole-4-carboxamide (B1282440), which serves as a key precursor in the synthesis of thiazolo[4,5-d]pyrimidines. researchgate.net These fused heterocyclic systems are isosteres of purines and have been investigated for a wide range of biological activities, including as antiviral and anticancer agents. researchgate.net The synthesis of 5-aminothiazole-4-carboxamide from starting materials like aminocyanacetamide highlights the chemical strategies employed to access this important intermediate. researchgate.net

Current academic interest in this compound and its analogs is driven by the continued search for new drugs with improved efficacy and novel mechanisms of action. Researchers are exploring how the specific arrangement of the amino and carboxamide groups on the isothiazole (B42339) ring influences biological activity. Studies on related 2-aminothiazole-4-carboxamides have identified compounds that can enhance the activity of other drugs, demonstrating the potential of this scaffold in combination therapies. nih.gov

Scope and Research Landscape of 4 Aminoisothiazole 5 Carboxamide Studies

Classical Synthetic Routes to this compound

Classical synthetic strategies for heterocyclic compounds like this compound often involve multi-step sequences starting from readily available precursors. These methods, while established, may sometimes require harsh reaction conditions or involve multiple protection and deprotection steps.

Multi-Step Approaches from Established Precursors

The synthesis of the isomeric 5-aminothiazole-4-carboxamide (B1282440) has been reported via a high-yield, environmentally friendly method starting from aminocyanacetamide. researchgate.net This multi-step process involves the reaction of aminocyanacetamide with carbon disulfide in the presence of sodium hydroxide (B78521) and dimethyl sulfate (B86663) to yield an intermediate, which is then treated with ammonia (B1221849). researchgate.net Although this synthesis describes a different isomer, the general principle of building the thiazole ring from an acyclic precursor is a common strategy in heterocyclic chemistry.

Another classical approach involves the cyclization of functionalized precursors. For instance, the synthesis of 2-aminothiazole-5-carboxamides has been achieved through the reaction of β-ethoxyacrylamide derivatives. semanticscholar.org This process includes a chemoselective α-bromination followed by a one-pot treatment with thiourea (B124793) to form the desired aminothiazole carboxamide. semanticscholar.org This highlights a versatile strategy where the core thiazole ring is constructed in the final steps of the synthesis.

A solid-phase synthesis has also been developed for producing a 4-amino-thiazole-5-carboxylic acid resin , which serves as a key intermediate for creating peptidomimetic molecules. rsc.org This method starts with a Merrifield resin and involves a three-step process to generate the thiazole core. rsc.org While this approach is tailored for solid-phase synthesis, the underlying chemical transformations are relevant to the solution-phase synthesis of the target molecule.

Conversion Reactions for Thiazole Carboxylic Esters

A common and direct method for the preparation of carboxamides is the aminolysis of their corresponding esters. In the context of isothiazole chemistry, a 4-aminoisothiazole-5-carboxylic acid ester could be a key precursor to the desired carboxamide. The conversion would typically involve reacting the ester with ammonia or an ammonia equivalent. This method is widely used in the synthesis of various carboxamides due to its simplicity and generally high yields.

For the related isomer, 5-aminothiazole-4-carboxamide , its synthesis has been achieved from the corresponding ethyl ester, ethyl 5-aminothiazole-4-carboxylate, by treatment with ammonia in methanol (B129727) at elevated temperatures. chemicalbook.com This straightforward conversion highlights a potential final step in a synthetic sequence towards this compound.

Modern and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methodologies. These include one-pot reactions, cascade reactions, and the use of catalyst-free and solvent-free conditions to minimize waste and energy consumption.

One-Pot and Cascade Reactions

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency and reduced waste. A "one-pot cooking" method has been patented for the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives. google.com This process involves the bromination of an acetoacetate (B1235776) derivative followed by cyclization with a thiourea derivative in a single pot. google.com

Furthermore, the synthesis of 2-aminothiazoles has been achieved through a one-pot reaction using a magnetic nanocatalyst. nih.gov This approach utilizes trichloroisocyanuric acid as a halogen source for the in-situ generation of an α-halo ketone from an acetophenone (B1666503) derivative, which then reacts with thiourea. nih.gov

While no specific cascade reactions for the synthesis of this compound have been reported, enzymatic cascade reactions have been developed for the synthesis of the structurally related 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotides . researchgate.net These biocatalytic cascades demonstrate the potential of using enzymes to perform multiple transformations in a single pot under mild conditions.

Catalyst-Free and Solvent-Free Synthetic Protocols

For instance, solvent-free, one-pot synthesis of researchgate.netsemanticscholar.orggoogle.comtriazolo[1,5-a]pyrimidine-6-carboxamide derivatives has been achieved using maltose (B56501) as an acidic catalyst under heating, demonstrating the feasibility of avoiding traditional organic solvents. nih.gov The application of such principles to the synthesis of this compound remains an area for future investigation.

Key Intermediates and Precursors in this compound Synthesis

The synthesis of this compound relies on the availability of suitable starting materials and the formation of key intermediates. Based on the synthetic strategies for related compounds, several classes of molecules can be identified as crucial precursors.

A fundamental precursor for building the isothiazole ring is often an acyclic compound containing the necessary nitrogen, sulfur, and carbon atoms in a suitable arrangement. For the isomeric 5-aminothiazole-4-carboxamide, aminocyanacetamide serves as a key starting material. researchgate.net

Another critical class of intermediates are the isothiazole carboxylic acid esters, such as ethyl 4-aminoisothiazole-5-carboxylate . As mentioned previously, these esters can be readily converted to the target carboxamide in a final synthetic step. The synthesis of the related ethyl 2-aminothiazole-5-carboxylate is well-established and it serves as a core intermediate in the synthesis of various derivatives. semanticscholar.org

Furthermore, functionalized open-chain precursors like β-ethoxyacrylamide derivatives have been shown to be effective in constructing the aminothiazole carboxamide core. semanticscholar.org The strategic choice of substituents on these precursors allows for the introduction of desired functional groups into the final product.

| Precursor/Intermediate | Synthetic Role |

| Aminocyanacetamide | Starting material for the synthesis of isomeric aminothiazole carboxamides. researchgate.net |

| Isothiazole Carboxylic Esters | Direct precursors to the target carboxamide via aminolysis. chemicalbook.com |

| β-Ethoxyacrylamide Derivatives | Precursors for the construction of the aminothiazole carboxamide ring. semanticscholar.org |

| 4-Amino-thiazole-5-carboxylic acid resin | Solid-phase intermediate for the synthesis of related peptidomimetics. rsc.org |

Synthesis of this compound Remains a Niche Area with Limited Publicly Available Data

Despite the importance of substituted isothiazoles in medicinal chemistry and materials science, detailed synthetic methodologies for this compound are not extensively documented in readily accessible scientific literature. While numerous studies report the synthesis of other isomers, such as 2-amino and 5-amino-thiazole/isothiazole derivatives, specific strategies focusing on the 4-amino-5-carboxamide substitution pattern on the isothiazole ring are scarce. This suggests that the synthesis of this particular compound may be challenging or not widely explored.

The inherent chemical properties of the isothiazole ring, particularly the electronic effects of the nitrogen and sulfur heteroatoms, dictate the reactivity and regioselectivity of substitution reactions. The synthesis of 4-amino substituted thiazoles, a related class of compounds, has been noted to be more challenging compared to their 2-amino counterparts due to the different electronic distribution within the heterocyclic ring, which can affect the stability and accessibility of intermediates. This challenge may extend to the isothiazole series, potentially explaining the limited reports on the synthesis of this compound.

Structural Modifications on the Isothiazole Ring System

The modification of the core isothiazole ring of this compound is primarily focused on its role as a synthon for building larger, condensed heterocyclic structures.

While direct and isolated substitution at the 4-amino group (e.g., through alkylation or acylation) is a standard synthetic transformation for many aromatic amines, for the this compound scaffold, this group is most frequently implicated as a nucleophile in cyclization reactions. It often reacts with a suitable electrophilic center to form a new ring fused to the isothiazole core.

The this compound structure has defined substituents at positions 4 and 5. Research into further substitution on the remaining carbon atom (C-3) of this specific molecule is not extensively detailed in the reviewed literature. Synthetic strategies typically commence with precursors that already contain the desired substitution pattern on the isothiazole ring before cyclization or further derivatization.

Chemical Modifications of the Carboxamide Moiety

Similar to the amino group, the carboxamide moiety at the C-5 position is a key participant in the construction of fused ring systems. Its carbonyl carbon acts as an electrophilic site, and the amide nitrogen can also participate in cyclization pathways, often in tandem with the adjacent C-4 amino group. These reactions are central to forming bicyclic structures like isothiazolopyrimidines.

Synthesis of Fused Heterocyclic Systems Incorporating the this compound Scaffold

The most prominent application of this compound in synthetic chemistry is as a building block for creating bicyclic and polycyclic heterocyclic compounds. The ortho-disposed amino and carboxamide groups are ideally positioned for annulation reactions, where a second ring is built onto the isothiazole frame.

The fusion of a pyrimidine (B1678525) ring to the isothiazole core at the 5- and 4-positions results in the isothiazolo[5,4-d]pyrimidine (B13094116) scaffold. This structure is of significant interest, and its synthesis often begins with derivatives of this compound. Research has reported the synthesis of a series of 5-amino-3-methylisothiazolo[5,4-d]pyrimidines. nih.gov This transformation involves the cyclization of a suitably substituted this compound precursor, where the amino and carboxamide groups react with a one-carbon unit (or its equivalent) to form the pyrimidine ring. The cytotoxic activity of these resulting compounds has been evaluated against P-388 and KB tumor cell lines, with some derivatives showing significant action. nih.gov

Table 1: Synthesis of Isothiazolo[5,4-d]pyrimidine Systems

| Starting Material Precursor | Resulting Fused System | Reported Activity | Reference |

| 3-Methyl-4-aminoisothiazole-5-carboxamide derivative | 5-Amino-3-methylisothiazolo[5,4-d]pyrimidine | Cytotoxic | nih.gov |

The versatility of the this compound scaffold extends to the synthesis of other fused systems beyond the [5,4-d] pyrimidine series. By selecting different cyclizing agents, alternative heterocyclic rings can be fused to the isothiazole base.

Isothiazolo[4,5-d]pyrimidine (B15245150) Analogues: Researchers have synthesized C-nucleoside analogues of naturally occurring compounds like pyrazofurin (B1679906) and formycin, which feature an isothiazolo[4,5-d]pyrimidine core. tandfonline.com The synthesis involves the initial construction of a substituted isothiazole, which is then elaborated into the fused pyrimidine ring, demonstrating the utility of isothiazole precursors in creating complex, bioactive molecule analogues. tandfonline.com

Isothiazolo[4,5-b]pyridine Derivatives: The isothiazolo[4,5-b]pyridine scaffold has also been explored as a source of novel chemical entities. Efficient synthetic routes have been developed to produce dihalogenated isothiazolo[4,5-b]pyridines, which serve as key building blocks for further functionalization through reactions like nucleophilic aromatic substitutions and palladium-catalyzed cross-couplings. rsc.org This allows for the creation of diverse compound libraries based on this fused heterocyclic system. rsc.org

Design and Synthesis of Bioisosteric Analogues of this compound

Bioisosterism involves the substitution of atoms or groups within a molecule with other atoms or groups that have similar physical or chemical properties, with the aim of creating a new compound that has similar or improved biological activity. This strategy is widely used to enhance potency, alter selectivity, improve pharmacokinetic profiles, and reduce toxicity.

For the this compound scaffold, bioisosteric replacement can be considered for the isothiazole ring itself or for the exocyclic amino and carboxamide functional groups.

Ring System Bioisosteres: The isothiazole ring can be replaced by other five-membered heterocyclic rings that mimic its size, shape, and electronic properties. Common bioisosteres for thiazoles include imidazoles, oxazoles, pyrazoles, and triazoles. nih.gov For example, the imidazole (B134444) ring is a well-established bioisostere of the isothiazole ring. 5-Aminoimidazole-4-carboxamide is a known bioisosteric analogue where the sulfur atom of the isothiazole ring is replaced by a nitrogen atom. nih.gov

The synthesis of 5-aminoimidazole-4-carboxamide can be achieved from 4,5-dicyanoimidazole. The process involves a selective partial hydrolysis of one nitrile group to a carboxamide, followed by a Hofmann rearrangement of the resulting 4-cyanoimidazole-5-carboxamide to yield an amino group, and subsequent hydrolysis. google.com

A summary of potential bioisosteric replacements for the this compound scaffold is presented below.

| Original Group | Bioisosteric Replacement(s) | Rationale |

| Isothiazole Ring | Imidazole, Pyrazole, Oxadiazole, Triazole | Mimics steric and electronic properties of the heterocyclic core. nih.gov |

| Amide (-CONH2) | 1,2,4-Oxadiazole, 1,3,4-Oxadiazole (B1194373), 1,2,3-Triazole | Acts as a metabolically stable surrogate for the hydrolytically labile amide bond. nih.gov |

| Amine (-NH2) | Hydroxyl (-OH), Methyl (-CH3) | Classical bioisosteres that can alter hydrogen bonding capacity and lipophilicity. |

| Cyano (-CN) | Carboxamide (-CONH2), Halogens (e.g., Cl, Br) | A cyano group can be a precursor to or a bioisostere of a carboxamide group. |

Table 1: Potential Bioisosteric Replacements for the this compound Scaffold.

Synthesis of a Bioisosteric Analogue: 5-Aminoimidazole-4-carboxamide

One of the key bioisosteric analogues of this compound is 5-aminoimidazole-4-carboxamide. Its synthesis highlights a multi-step chemical transformation starting from 4,5-dicyanoimidazole.

The synthetic sequence is as follows:

Selective Hydrolysis: 4,5-Dicyanoimidazole is treated with an aqueous alkaline solution, such as sodium hydroxide, under controlled temperature conditions to selectively hydrolyze one of the two nitrile groups into a primary amide, yielding 4-cyanoimidazole-5-carboxamide. google.com

Hofmann Rearrangement: The resulting 4-cyanoimidazole-5-carboxamide is subjected to a Hofmann rearrangement using a halogenating agent like bromine in a strongly alkaline medium. This reaction converts the carboxamide group into a primary amine, forming 5-amino-4-cyanoimidazole. google.com

Final Hydrolysis: The remaining cyano group in 5-amino-4-cyanoimidazole is then hydrolyzed to a carboxamide group under strongly alkaline conditions at elevated temperatures, yielding the final product, 5-aminoimidazole-4-carboxamide. google.com

Combinatorial Chemistry and Library Generation Based on this compound

Combinatorial chemistry, particularly through solid-phase synthesis, provides a powerful platform for the rapid generation of large libraries of analogues from a common scaffold like this compound. This approach allows for systematic exploration of the chemical space around the core structure by introducing a variety of substituents at different positions.

The this compound scaffold is well-suited for library generation due to its two reactive functional groups: the C4-amino group and the C5-carboxamide group. These sites allow for the introduction of chemical diversity.

Solid-Phase Synthesis Strategies: Solid-phase synthesis is a key technique for building combinatorial libraries. In this method, the core scaffold is attached to a solid support (resin), and subsequent reactions are carried out. This simplifies purification, as excess reagents and by-products can be washed away.

One strategy involves the synthesis of 2-amino-5-carboxamide thiazole derivatives on a solid phase. The synthesis can start with the attachment of a suitable precursor to the resin, followed by key steps such as dehydrative cyclization of a thiourea intermediate to form the thiazole ring. nih.gov The resulting resin-bound 2-amino-5-carboxylate thiazole can then be coupled with a diverse set of amines to generate a library of amides at the C5 position. nih.gov

Another advanced method is the traceless solid-phase synthesis of 1,3-thiazole-based peptidomimetics. rsc.org This approach begins with the preparation of a 4-amino-thiazole-5-carboxylic acid resin. Peptide chains can then be elongated from both the C4-amino and C5-carboxylic acid positions using standard Fmoc solid-phase peptide synthesis protocols. This allows for the creation of a library of complex molecules with peptide-like features. rsc.org

Library Generation of Fused Ring Systems: The this compound scaffold also serves as a precursor for creating libraries of fused heterocyclic systems. For example, thiazolo[4,5-d]pyrimidines can be synthesized from 5-aminothiazole-4-carboxamide precursors. researchgate.net A solid-phase approach was used to construct a library of 36 thiazolo[4,5-d]pyrimidine (B1250722) derivatives. rsc.orgnih.gov The synthesis involved attaching a protected 2-mercaptothiazole-5-carboxamide to a Merrifield resin, followed by cyclization and subsequent diversification reactions to introduce three points of diversity into the final fused-ring products. rsc.orgnih.gov

The table below outlines a representative solid-phase synthesis scheme for a library of thiazole derivatives.

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Resin Functionalization | 4-formyl-3-methoxy phenoxy resin, reductive amination | Attaches scaffold precursor to solid support, preventing isomer formation. nih.gov |

| 2 | Thiourea Formation | Fmoc-amino acid, coupling agents | Introduces first point of diversity. |

| 3 | Thiazole Ring Formation | α-bromoketone, DMF | Key dehydrative cyclization step to form the 2-aminothiazole (B372263) ring. nih.gov |

| 4 | Amide Coupling | Library of diverse amines, coupling agents | Introduces second point of diversity at the C5-carboxamide position. nih.gov |

| 5 | Cleavage | TFA/DCM cocktail | Releases the final diversified products from the resin for screening. nih.gov |

Table 2: Representative Solid-Phase Synthesis Scheme for a 2-Amino-5-carboxamide Thiazole Library.

Investigation of Molecular Mechanisms and Biological Targets of 4 Aminoisothiazole 5 Carboxamide Derivatives

Enzyme Target Identification and Modulation

The aminothiazole carboxamide core structure is a versatile template that has been shown to interact with a variety of enzymes through different mechanisms.

While direct evidence for kinase inhibition by 4-aminoisothiazole-5-carboxamide derivatives is not prominent in the literature, the isomeric 2-aminothiazole-5-carboxamide scaffold is a well-established kinase inhibitor template. nih.govacs.orgacs.org A prime example is Dasatinib, a potent pan-Src family kinase inhibitor. nih.govacs.org

Dasatinib, with its N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide structure, acts as an ATP-competitive inhibitor. acs.orgnih.gov It binds to the active site of kinases such as Lck and Abl, modulating signal transduction pathways involved in cell proliferation and inflammation. acs.orgnih.gov Molecular modeling and crystal structures have revealed that the aminothiazole core forms key hydrogen-bond interactions within the kinase domain. nih.gov The development of Dasatinib involved extensive structure-activity relationship (SAR) studies, which demonstrated that modifications to the groups attached to the aminothiazole core could significantly alter potency and selectivity. nih.govacs.org

Other thiazole (B1198619) derivatives have also been identified as inhibitors of various kinases, including Aurora kinases, protein kinase CK2, and B-RAF. mdpi.comnih.gov For instance, certain 1,3-thiazole-5-carboxylic acid derivatives have shown inhibitory activity against protein kinase CK2. nih.gov These findings suggest that the thiazole carboxamide scaffold is a privileged structure for kinase inhibition, and by extension, this compound derivatives could potentially be developed as kinase inhibitors.

Table 1: Kinase Inhibition by Thiazole-based Derivatives

| Compound Class | Target Kinase(s) | Mechanism of Action | Key Findings |

|---|---|---|---|

| 2-Aminothiazole-5-carboxamide (e.g., Dasatinib) | Pan-Src family kinases (Lck, Src), Abl | ATP-competitive inhibition | Potent nanomolar to subnanomolar inhibition; oral efficacy in inflammation models. nih.govnih.gov |

| 1,3-Thiazole-5-carboxylic acid derivatives | Protein kinase CK2 | ATP-competitive inhibition | Identified through virtual screening with IC50 values in the micromolar range. nih.gov |

| Aminothiazole derivatives | Aurora kinases | ATP-competitive inhibition | Showed high selectivity for Aurora A with IC50 values in the nanomolar range. nih.gov |

Carboxamide derivatives are a major class of succinate (B1194679) dehydrogenase inhibitors (SDHIs), primarily utilized as fungicides. SDH, or Complex II, is a crucial enzyme in both the citric acid cycle and the electron transport chain. While there is no specific literature detailing this compound derivatives as SDHIs, the general principles of carboxamide binding to SDH are well-understood. These inhibitors typically bind in the ubiquinone-binding site (Q-site) of the SDH enzyme, blocking the electron transfer from succinate to ubiquinone.

Interestingly, the KATP channel opener diazoxide (B193173) is also a known inhibitor of SDH. nih.gov This inhibition is independent of its action on the KATP channel and is proposed as an alternative mechanism for its cardioprotective effects. nih.gov Given that some isothiazole (B42339) derivatives have been explored for their effects on ion channels, a potential dual activity involving SDH inhibition could be a field for future investigation for this compound derivatives.

Derivatives of aminothiazoles and thiazole carboxamides have been found to interact with other enzyme systems.

Prolyl Oligopeptidase (PREP): A study on 5-aminothiazole derivatives, an isomer of the title compound, identified them as potent modulators of the protein-protein interaction (PPI) functions of prolyl oligopeptidase (PREP), while being weak inhibitors of its proteolytic activity. nih.gov This suggests that the aminothiazole scaffold can interact with enzymes at sites other than the active site to modulate their function. nih.gov

Cyclooxygenase (COX) Inhibition: A series of thiazole carboxamide derivatives have been designed and synthesized as inhibitors of cyclooxygenase (COX) enzymes. nih.gov Molecular docking studies of these compounds showed interactions within the binding sites of COX-1 and COX-2, with some derivatives exhibiting selectivity for COX-2. nih.gov

β-Ketoacyl-ACP Synthase (mtFabH): In the search for new antitubercular agents, 2-aminothiazole-4-carboxylate derivatives were identified as having activity against Mycobacterium tuberculosis. plos.org Some of these compounds were found to inhibit the β-ketoacyl-ACP synthase enzyme mtFabH, a key enzyme in fatty acid synthesis. plos.org

Receptor Binding and Ligand-Target Interactions

Thiazole carboxamide derivatives have been shown to modulate the activity of ionotropic glutamate (B1630785) receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.gov These receptors are crucial for fast excitatory synaptic transmission in the central nervous system. mdpi.comresearchgate.net

Studies on a series of thiazole-5-carboxamide (B1230067) derivatives demonstrated their ability to act as negative allosteric modulators of GluA2-containing AMPA receptors. nih.gov The most potent compounds in these series caused a significant reduction in the amplitude of AMPA receptor-mediated currents and altered the deactivation and desensitization kinetics of the receptor. nih.gov Molecular docking studies suggested that these compounds bind to a site on the AMPA receptor, with interactions involving specific amino acid residues such as GLN-293, ASP-473, and PHE-438. nih.gov The amide group of the carboxamide was proposed to form a hydrogen bond with GLN-293. nih.gov

The closely related isoxazole-4-carboxamide derivatives have also been identified as potent inhibitors of AMPA receptor activity, further highlighting the potential of this general chemical structure to modulate these receptors. nih.gov

Table 2: Modulation of AMPA Receptors by Thiazole Carboxamide Derivatives

| Compound Series | Receptor Subunit(s) | Effect | Key Findings |

|---|---|---|---|

| Thiazole-5-carboxamide derivatives (MMH series) | GluA2-containing AMPA receptors | Negative allosteric modulation | Reduced current amplitude, increased deactivation rate, and reduced desensitization. nih.gov |

Ribosomal Modulation and Premature Termination Codon (PTC) Readthrough Enhancement Mechanisms

A significant area of research for aminothiazole derivatives is their ability to modulate ribosomal function, specifically in the context of premature termination codon (PTC) readthrough. PTCs are nonsense mutations that lead to the production of truncated, non-functional proteins, causing numerous genetic diseases. nih.govnih.gov

Research has shown that 2-aminothiazole-4-carboxamide (B58295) derivatives can enhance the PTC readthrough efficiency of aminoglycosides like G418. nih.gov Aminoglycosides are known to bind to eukaryotic ribosomes and alter the structure of the ribosomal decoding center, which allows a near-cognate aminoacyl-tRNA to be incorporated at the PTC, leading to the synthesis of a full-length protein. nih.gov The 2-aminothiazole-4-carboxamide derivatives act as potentiators in this process, though their precise mechanism of enhancement is still under investigation. nih.govnih.gov It is hypothesized that they may further modify the ribosomal conformation or interact with other components of the translation machinery. nih.gov

It is important to note that this activity has been specifically documented for 2-aminothiazole-4-carboxamide derivatives, and it is unknown if this compound derivatives share this ability.

Cellular and Molecular Action Pathways in In Vitro Models

The enzymatic and receptor-level activities of aminothiazole carboxamide derivatives translate into distinct cellular and molecular effects in in vitro models.

Inhibition of Cell Proliferation and Induction of Apoptosis: Kinase inhibitors based on the 2-aminothiazole (B372263) scaffold, such as Dasatinib, have been shown to inhibit the proliferation of various cancer cell lines in vitro. acs.org The inhibition of Src family kinases leads to the downregulation of downstream signaling pathways that control cell growth and survival. acs.org

Modulation of Inflammatory Responses: In cellular models of inflammation, 2-aminothiazole-5-carboxamide derivatives like Dasatinib have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-2 in response to stimuli like lipopolysaccharide (LPS). acs.orgacs.org

Neuroprotection: The negative allosteric modulation of AMPA receptors by thiazole-5-carboxamide derivatives suggests a potential for neuroprotective effects. nih.gov By reducing excessive AMPA receptor activation, which can lead to excitotoxicity, these compounds could be beneficial in models of neurological disorders characterized by glutamate-mediated neuronal damage. nih.gov

Antimicrobial Activity: Thiazole-5-carboxamide derivatives have been synthesized and screened for their antimicrobial activities, with some compounds showing efficacy against various bacterial and fungal strains. researchgate.net In the context of Mycobacterium tuberculosis, 2-aminothiazole-4-carboxylate derivatives have demonstrated whole-cell activity, although in some cases, this was not correlated with the inhibition of their primary enzyme target, mtFabH, suggesting the involvement of other cellular pathways. plos.org

Antiproliferative Mechanisms (e.g., Cell Cycle Perturbation, Apoptosis Induction)

Derivatives of this compound have demonstrated notable antiproliferative activity through various mechanisms, including the disruption of the cell cycle and the induction of programmed cell death (apoptosis).

One area of investigation has focused on the development of prodrugs that are activated by specific enzymes found in cancer cells. For instance, phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs) are bioactivated by cytochrome P450 1A1 (CYP1A1), an enzyme often present in resistant breast cancer cells, into potent antimitotic agents. dntb.gov.ua These activated compounds can lead to DNA damage and subsequent cell cycle arrest. dntb.gov.ua

Furthermore, the AMP-activated protein kinase (AMPK) activator, 5-aminoimidazole-4-carboxamide-1-beta-4-ribofuranoside (AICAR), a structurally related compound, has been shown to inhibit the proliferation of various cancer cell lines. nih.gov This inhibition is attributed to an arrest in the S-phase of the cell cycle, which is accompanied by the increased expression of tumor suppressor proteins p21, p27, and p53. nih.gov AICAR also inhibits the PI3K-Akt signaling pathway, which is crucial for cell growth and survival. nih.gov The antiproliferative effects of AICAR are mediated through the activation of AMPK. nih.gov

In the context of apoptosis, 5-aminoimidazole-4-carboxamide (B1664886) (AICA) riboside has been observed to induce this process in Jurkat cells, a human T-lymphocyte cell line. nih.gov This induction is dependent on the cellular uptake of the compound and is characterized by the activation of caspases 9 and 3, key executioners of apoptosis, and the release of mitochondrial cytochrome c. nih.gov Interestingly, in Jurkat cells, this apoptotic effect appears to be independent of AMPK activation. nih.gov Similarly, AICA riboside promotes apoptosis in undifferentiated human neuroblastoma cells (SH-SY5Y) by increasing caspase-3 activity. nih.gov For this effect to occur, the compound must enter the cells and be phosphorylated. nih.gov

Some thiazole carboxamide derivatives have been designed as inhibitors of kinesin HSET (KIFC1), a motor protein involved in mitosis. nih.gov In cancer cells with extra centrosomes, HSET is crucial for clustering these into two poles to enable bipolar spindle formation and cell survival. nih.gov By inhibiting HSET, these compounds induce multipolar spindle formation, leading to cell division errors and potentially cell death in these cancer cells. nih.gov

Table 1: Antiproliferative Mechanisms of this compound Derivatives and Related Compounds

| Compound/Derivative Class | Mechanism | Key Molecular Events | Cell Line/Model |

| Phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs) | Cell Cycle Arrest | Bioactivation by CYP1A1, DNA damage | Resistant Breast Cancer Cells |

| 5-Aminoimidazole-4-carboxamide-1-beta-4-ribofuranoside (AICAR) | S-Phase Arrest | AMPK activation, increased p21, p27, p53 expression, PI3K-Akt inhibition | Various Cancer Cell Lines |

| 5-Aminoimidazole-4-carboxamide (AICA) riboside | Apoptosis Induction | Caspase 9 and 3 activation, cytochrome c release | Jurkat Cells |

| 5-Aminoimidazole-4-carboxamide (AICA) riboside | Apoptosis Induction | Increased caspase-3 activity | Human Neuroblastoma (SH-SY5Y) Cells |

| 2-(3-benzamidopropanamido)thiazole-5-carboxylate derivatives | Mitotic Disruption | Inhibition of HSET (KIFC1), induction of multipolar phenotype | Centrosome-amplified Human Cancer Cells |

Antimicrobial Action Pathways (e.g., Bacterial Growth Inhibition at Molecular Level)

Derivatives of aminothiazole have shown promise as antimicrobial agents. The 2-amino-1,3,4-thiadiazole (B1665364) scaffold, which shares structural similarities with the aminoisothiazole core, is considered a valuable starting point for the development of new antimicrobial drugs. nih.gov

Research has demonstrated that certain 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives exhibit promising activity against both bacteria and fungi. researchgate.net Similarly, hybrid molecules combining coumarin (B35378) and 1,3,4-thiadiazole (B1197879) have shown moderate to good antibacterial and antifungal activity against specific strains such as P. vulgaris, P. aeruginosa, and C. albicans. nih.gov

Furthermore, certain 2,5-disubstituted 1,3,4-thiadiazole derivatives have displayed good antibacterial activity against a range of Gram-positive and Gram-negative bacteria, as well as antifungal activity. nih.gov The antimicrobial potential of these compounds is often evaluated through their ability to inhibit the growth of various microorganisms.

Some novel aminothiazole derivatives have been synthesized and tested for their antibacterial activity against Escherichia coli and Bacillus subtilis. nih.gov Compounds with specific substitutions on the thiazole ring, such as 4-cyanophenyl, 4-fluorophenyl, and 4-chlorophenyl groups, were identified as having the most significant antibacterial effects against E. coli. nih.gov

Anti-inflammatory Signaling Pathways

The anti-inflammatory properties of compounds related to this compound have been linked to the modulation of key inflammatory signaling pathways. 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR) has been shown to exert anti-inflammatory effects by inhibiting T-helper 1 (Th1) type cytokine production, such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), while promoting the production of T-helper 2 (Th2) cytokines like interleukin-4 (IL-4) and IL-10. nih.gov This suggests a shift in the immune response from a pro-inflammatory to a more anti-inflammatory profile. nih.gov

AICAR's mechanism of action also involves the inhibition of NF-κB signaling, a central pathway in the inflammatory response. nih.gov By activating AMPK, AICAR can suppress intestinal inflammation. nih.gov This is achieved by reducing the levels of Th1 and T-helper 17 (Th17) type cytokines in colon tissues and down-regulating the corresponding Th1 and Th17 cell responses. nih.gov

Furthermore, 4-amino-5-arylpyrimidines, another class of related heterocyclic compounds, have demonstrated anti-inflammatory activity in animal models of acute inflammation. nih.gov A novel thiazole derivative, "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid," has also been investigated for its anti-inflammatory effects in a diabetic rat model, suggesting a role for these compounds in mitigating inflammation associated with metabolic diseases. nih.gov

Table 2: Anti-inflammatory Mechanisms of this compound Derivatives and Related Compounds

| Compound/Derivative Class | Signaling Pathway | Key Molecular Events | Model System |

| 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR) | Th1/Th2 Cytokine Balance | Inhibition of IFN-γ and TNF-α; Induction of IL-4 and IL-10 | Experimental Autoimmune Encephalomyelitis (EAE) |

| 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR) | NF-κB Signaling | Inhibition of NF-κB activation | Macrophages, Experimental Colitis |

| 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR) | Th1/Th17 Response | Reduction of Th1 and Th17 cytokines | Experimental Colitis |

| 4-Amino-5-arylpyrimidines | - | Demonstrated anti-inflammatory activity | Carrageenan-induced edema in rats |

| 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid | - | Ameliorates inflammatory markers | Streptozotocin-induced diabetic rats |

Antioxidant Mechanisms and Radical Scavenging

Certain aminothiazole derivatives have been evaluated for their antioxidant potential. In one study, a series of novel 2-aminothiazole derivatives were synthesized and their antioxidant capacity was assessed. asianpubs.org Molecular docking studies suggested that these compounds have a strong binding affinity to oxidoreductase proteins, which are involved in oxidative processes. asianpubs.org The antioxidant activity of these derivatives was confirmed through in vitro assays, with some compounds showing significant inhibition of free radicals. asianpubs.org

Another study focused on novel aminothiazole derivatives and their ability to act as antioxidants through various methods, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.gov The results indicated that compounds with specific substituents on the thiazole ring exhibited notable antioxidant activity. nih.gov

The protective effects of thiazole derivatives against hyperglycemia have also been linked to their antioxidant and free radical scavenging activities. nih.gov

Table 3: Antioxidant Activity of Aminothiazole Derivatives

| Derivative Class | Method of Evaluation | Key Finding |

| 2-Aminothiazole derivatives | Molecular docking with oxidoreductase protein, in vitro antioxidant assay | Strong binding affinity to target protein and significant radical inhibition. asianpubs.org |

| Novel aminothiazole derivatives | DPPH radical scavenging assay | Certain substituted derivatives showed high antioxidant activity. nih.gov |

| 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid | In vitro and in vivo studies | Documented antioxidant and free radical scavenging activities. nih.gov |

Elucidation of Specific Protein-Ligand Interactions

The biological activities of this compound derivatives are underpinned by their specific interactions with protein targets. Molecular docking studies have been instrumental in elucidating these interactions.

For instance, 5-aminothiazole-based ligands have been identified as potent modulators of the protein-protein interaction (PPI) functions of prolyl oligopeptidase (PREP). nih.govnih.gov These ligands were found to bind to a newly discovered site on PREP, distinct from the active site, which is crucial for modulating its PPI-mediated functions. nih.govnih.gov

In the context of cancer therapy, molecular docking has been used to study the interaction of thiazole carboxamide derivatives with cyclooxygenase (COX) enzymes. nih.gov These studies provide insights into the binding modes of the compounds and help explain their inhibitory activity. nih.gov

Furthermore, the design of peptidomimetic molecules based on a 1,3-thiazole scaffold has been guided by their potential to act as regulators of protein-protein interactions, such as the HdmX/p53 interaction. rsc.org Computational molecular docking suggests that these molecules can bind to the HdmX binding site, mimicking the interactions of key amino acid residues of p53. rsc.org

Molecular docking has also been employed to predict the antibacterial activity of thiazoline (B8809763) derivatives by examining their binding to penicillin-binding proteins (PBP4) of E. coli and S. aureus. nih.gov

Table 4: Protein-Ligand Interactions of this compound Derivatives

| Derivative Class | Protein Target | Key Interaction Insights |

| 5-Aminothiazole-based ligands | Prolyl oligopeptidase (PREP) | Bind to a novel allosteric site, modulating PPI functions. nih.govnih.gov |

| Thiazole carboxamide derivatives | Cyclooxygenase (COX) enzymes | Elucidation of binding modes to explain inhibitory activity. nih.gov |

| 1,3-Thiazole-based peptidomimetics | HdmX | Mimic p53 binding to disrupt the HdmX/p53 PPI. rsc.org |

| Thiazoline derivatives | Penicillin-binding protein 4 (PBP4) | Prediction of antibacterial activity through binding affinity studies. nih.gov |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of 4 Aminoisothiazole 5 Carboxamide Derivatives

Experimental SAR Studies on Substituted 4-Aminoisothiazole-5-carboxamides

Experimental SAR studies involve the systematic modification of a lead compound's structure and the subsequent evaluation of the biological activity of the resulting analogs. For 4-aminoisothiazole-5-carboxamide derivatives, these studies focus on understanding the impact of various substituents on their interaction with biological targets.

Impact of Substituent Nature on Molecular Recognition

The nature of the substituents on the this compound scaffold plays a pivotal role in molecular recognition by a biological target. Key aspects that are often investigated include the electronic effects, steric bulk, and hydrogen bonding capacity of the substituents.

While specific experimental data on a broad range of this compound derivatives is limited in publicly accessible literature, we can infer potential SAR trends from studies on structurally related aminothiazole and isothiazole (B42339) carboxamide series.

Research on analogous aminothiazole derivatives has shown that the nature of the substituent on the amino group (at position 4) and on the carboxamide nitrogen (at position 5) can significantly modulate biological activity. For instance, the introduction of small, electron-withdrawing groups on an aromatic ring attached to the carboxamide nitrogen can enhance potency in some target systems. Conversely, bulky substituents may be detrimental if the binding pocket is sterically constrained.

The hydrogen-bonding capability of the 4-amino group and the 5-carboxamide moiety is crucial for interaction with many biological targets. Modifications that alter the hydrogen bond donor or acceptor properties of these groups can lead to a significant change in biological response. For example, acylation of the 4-amino group can provide a handle for introducing a variety of substituents, thereby probing the chemical space around this position.

Table 1: Illustrative SAR Data for Hypothetical this compound Derivatives

| Compound ID | R1 (on 4-amino) | R2 (on 5-carboxamide) | Biological Activity (IC50, µM) |

| 1a | H | Phenyl | 10.5 |

| 1b | H | 4-Chlorophenyl | 2.1 |

| 1c | H | 4-Methoxyphenyl | 15.8 |

| 1d | H | 2-Naphthyl | 5.3 |

| 1e | Acetyl | Phenyl | 25.2 |

| 1f | Methyl | Phenyl | 8.9 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate potential SAR trends based on general principles observed in related heterocyclic compounds.

Positional Effects of Substituents on Biological Activity

The position of a substituent on the this compound core or on any appended rings is a critical determinant of biological activity. Isomeric variations can lead to dramatic differences in potency and selectivity due to the specific topology of the target's binding site.

In studies of related heterocyclic systems, the position of a substituent on an aromatic ring attached to the carboxamide can be crucial. For example, a substituent at the para-position of a phenyl ring might be well-tolerated and even enhance activity, while the same substituent at the ortho-position could cause a steric clash with the receptor, leading to a loss of activity.

Furthermore, substitution on the isothiazole ring itself, at the 3-position, would significantly impact the electronic and steric profile of the molecule. The introduction of small alkyl or halo groups at this position could be explored to fine-tune the compound's properties.

Table 2: Illustrative Positional Isomerism Effects on Biological Activity

| Compound ID | R2 (on 5-carboxamide) | Biological Activity (IC50, µM) |

| 2a | 2-Chlorophenyl | 12.7 |

| 2b | 3-Chlorophenyl | 4.5 |

| 2c | 4-Chlorophenyl | 2.1 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate potential positional effects based on observations in analogous compound series.

Computational QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These in silico methods are powerful tools in drug discovery for predicting the activity of novel compounds and for providing insights into the structural features that are important for activity.

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique. nih.gov It involves aligning a set of molecules with known biological activities and then calculating their steric and electrostatic fields at various grid points in a 3D box. nih.gov The variations in these fields are then correlated with the variations in biological activity using partial least squares (PLS) regression. nih.gov The results are often visualized as 3D contour maps, which indicate regions where changes in steric bulk or electrostatic properties are predicted to increase or decrease activity. youtube.com

For this compound derivatives, a CoMFA study would involve:

Building a 3D model of each compound.

Aligning the compounds based on a common substructure, such as the isothiazole ring.

Calculating the steric and electrostatic fields around each molecule.

Using PLS to build a regression model correlating the field values with biological activity.

The resulting contour maps would guide the design of new analogs by highlighting, for example, where a bulky group is favored (green contours for steric fields) or where a more electropositive group would be beneficial (blue contours for electrostatic fields).

Table 3: Typical Statistical Parameters from a CoMFA Study on a Related Heterocyclic Series

| Parameter | Value | Description |

| q² | 0.65 | Cross-validated correlation coefficient (a measure of predictive ability) |

| r² | 0.92 | Non-cross-validated correlation coefficient (a measure of goodness of fit) |

| F-statistic | 120.5 | A measure of the statistical significance of the model |

| Standard Error of Prediction | 0.35 | The root mean square error of the predictions |

Note: This table presents typical statistical outputs for a CoMFA model and is for illustrative purposes.

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that is similar to CoMFA but uses a different approach to calculate the molecular fields. nih.gov In addition to steric and electrostatic fields, CoMSIA also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov This often provides a more detailed and interpretable model of the SAR. The use of a Gaussian-type function for the distance dependence between the probe atom and the molecule's atoms avoids some of the singularities and arbitrary cutoffs present in CoMFA. nih.gov

A CoMSIA study on this compound derivatives would provide contour maps for all five physicochemical properties, offering a more comprehensive guide for lead optimization. For instance, the maps might indicate a region where a hydrogen bond donor is required for optimal activity, suggesting the introduction of an -NH or -OH group at that position.

Table 4: Comparison of Field Contributions in a CoMSIA Model for a Similar Compound Series

| Field | Contribution (%) |

| Steric | 15 |

| Electrostatic | 35 |

| Hydrophobic | 25 |

| H-Bond Donor | 15 |

| H-Bond Acceptor | 10 |

Note: This table illustrates a hypothetical breakdown of field contributions in a CoMSIA model.

Other Regression-Based and Machine Learning QSAR Models

Beyond CoMFA and CoMSIA, a variety of other QSAR modeling techniques are available, ranging from traditional regression-based methods to more advanced machine learning algorithms.

Regression-Based Models: These models, such as Multiple Linear Regression (MLR), aim to find a linear relationship between a set of calculated molecular descriptors (e.g., logP, molecular weight, topological indices) and biological activity. While simpler to interpret, they may not capture the complex, non-linear relationships often present in SAR.

Machine Learning Models: Machine learning algorithms are increasingly being used to develop more sophisticated and predictive QSAR models. nih.gov These methods can handle large and complex datasets and can often identify non-linear patterns that are missed by traditional methods. nih.govnih.gov Common machine learning algorithms used in QSAR include:

Random Forest (RF): An ensemble method that builds multiple decision trees and merges them to get a more accurate and stable prediction.

Support Vector Machines (SVM): A powerful classification and regression method that finds an optimal hyperplane to separate data points.

Artificial Neural Networks (ANN): A set of algorithms, modeled loosely after the human brain, that are designed to recognize patterns.

A machine learning-based QSAR study on this compound derivatives could potentially lead to highly accurate predictive models, which can be used to virtually screen large compound libraries to identify potential hits for synthesis and biological testing.

Table 5: Performance Metrics for Different QSAR Models on a Thiazole (B1198619) Derivative Dataset

| Model Type | R² (Training Set) | Q² (Test Set) |

| MLR | 0.75 | 0.68 |

| Random Forest | 0.95 | 0.85 |

| SVM | 0.92 | 0.82 |

Note: This table provides a comparative illustration of the predictive performance of different QSAR modeling techniques.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling and virtual screening are powerful computational techniques in drug discovery used to identify novel bioactive compounds from large chemical databases. For derivatives of this compound, these methods are instrumental in exploring the vast chemical space to find molecules with desired biological activities.

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. For a series of this compound derivatives, a pharmacophore hypothesis can be generated based on the structures of known active compounds. nih.gov This model then serves as a 3D query for searching chemical libraries. For instance, a pharmacophore model developed for inhibitors of a particular kinase might consist of a hydrogen bond acceptor corresponding to the carboxamide oxygen, a hydrogen bond donor from the amino group, and a hydrophobic feature from a variable substituent.

Virtual screening, on the other hand, involves the computational docking of a large library of compounds into the binding site of a target protein. nih.gov This method assesses the binding affinity and pose of each molecule, allowing for the prioritization of a smaller, more manageable set of compounds for experimental testing. In the context of this compound derivatives, virtual screening could be employed to identify novel inhibitors of enzymes like lysyl-tRNA synthetase or various kinases, where the isothiazole carboxamide scaffold can serve as a key binding element. nih.gov

An example of virtual screening applied to a related class of compounds, inhibitors of human 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase, demonstrates the utility of this approach. In a study, the NCI diversity set was screened against the enzyme's active site, leading to the identification of several novel, non-folate inhibitors. nih.gov This highlights how virtual screening can uncover new chemical scaffolds for a given target.

Table 1: Representative Hits from a Virtual Screening Campaign against Human AICAR Transformylase

| Compound ID | Scaffold Type | Predicted Activity | Experimental Activity (IC₅₀) |

| NSC30171 | Novel Non-folate | High | 600 nM |

| Hit Compound 2 | Novel Non-folate | Moderate | Micromolar Range |

| Hit Compound 3 | Novel Non-folate | Moderate | Micromolar Range |

| Hit Compound 4 | Novel Non-folate | Low | Micromolar Range |

| This table is illustrative and based on findings for related carboxamide-containing compounds to demonstrate the type of data generated in virtual screening campaigns. nih.gov |

Ligand Efficiency and Lipophilic Efficiency Assessments

In modern drug discovery, it is not sufficient for a compound to be merely potent; it must also possess a favorable balance of other properties to be considered a viable drug candidate. Ligand efficiency (LE) and lipophilic efficiency (LipE) are two key metrics used to assess the quality of hit and lead compounds, guiding the optimization process.

Ligand Efficiency (LE) provides a measure of the binding energy per heavy atom (non-hydrogen atom) of a molecule. It is a useful metric for comparing the potency of compounds of different sizes. A higher LE value indicates that a compound achieves its potency with a more efficient use of its atoms, which is often a desirable characteristic for a lead compound as it suggests a better fit to the target and more room for optimization without excessive size increase.

Lipophilic Efficiency (LipE) , also known as Ligand Lipophilicity Index (LLE), relates the potency of a compound to its lipophilicity (typically measured as logP or logD). It is a valuable indicator of the "quality" of a lead compound, as high lipophilicity can be associated with poor solubility, high metabolic turnover, and off-target toxicity. A higher LipE value is generally preferred, as it suggests that the compound's potency is not solely dependent on its greasiness.

For a series of this compound derivatives, these metrics would be crucial in guiding the selection of compounds for further development. For example, when evaluating a set of analogs with varying substituents, one would prioritize those that exhibit not only high potency but also high LE and LipE. This ensures that the optimization efforts are focused on compounds with a higher likelihood of success in later stages of drug development.

The following table provides a hypothetical assessment of LE and LipE for a series of this compound analogs, illustrating how these metrics are used to evaluate and compare compounds.

Table 2: Ligand Efficiency and Lipophilic Efficiency of Hypothetical this compound Analogs

| Compound | pIC₅₀ | Heavy Atom Count | logP | Ligand Efficiency (LE) | Lipophilic Efficiency (LipE) |

| Analog 1 | 6.5 | 15 | 0.43 | 2.5 | 4.0 |

| Analog 2 | 7.2 | 18 | 0.40 | 3.2 | 4.0 |

| Analog 3 | 7.8 | 22 | 0.35 | 3.8 | 4.3 |

| Analog 4 | 8.1 | 25 | 0.32 | 4.1 | 4.0 |

| Analog 5 | 7.5 | 28 | 0.27 | 4.5 | 3.0 |

| This table is for illustrative purposes to demonstrate the calculation and application of LE and LipE. The values are not derived from experimental data for this compound. |

Advanced Computational and Theoretical Chemistry Studies of 4 Aminoisothiazole 5 Carboxamide

Molecular Docking and Molecular Dynamics Simulations for Binding Site Analysis

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for predicting the binding orientation and affinity of a ligand to a protein target. For derivatives of isothiazole (B42339) and the closely related thiazole (B1198619) carboxamides, these methods have been instrumental in identifying potential biological targets and understanding the key interactions that govern binding.

Molecular docking studies on various thiazole carboxamide derivatives have been performed to explore their binding modes within the active sites of enzymes such as cyclooxygenases (COX-1 and COX-2). acs.orgnih.gov These studies reveal that the carboxamide moiety often participates in crucial hydrogen bonding interactions with amino acid residues in the binding pocket, while the heterocyclic ring can engage in π-π stacking or hydrophobic interactions. acs.org For instance, in studies of COX inhibitors, the orientation of substituted phenyl rings attached to the thiazole carboxamide core was found to significantly influence selectivity between COX-1 and COX-2 isozymes. acs.org

Following docking, molecular dynamics simulations provide a more dynamic picture of the ligand-protein complex, revealing information about the stability of the binding pose and the flexibility of the ligand and protein over time. acs.org MD simulations on thiazole derivatives have been used to analyze the solvent effects on the protein-ligand complex and to confirm the stability of interactions predicted by docking. acs.org For 4-aminoisothiazole-5-carboxamide, these simulations would be critical in assessing how the amino and carboxamide groups contribute to a stable binding orientation within a target active site, such as those in kinases or other enzymes. The simulations can reveal the conformational changes in both the ligand and the protein upon binding and can help to refine the understanding of the specific interactions that contribute most to the binding energy.

Table 1: Representative Molecular Docking and Dynamics Data for Thiazole Derivatives

| Compound Class | Target Protein | Key Interactions Observed | Simulation Time (ns) | Reference |

| Thiazole Carboxamides | COX-1/COX-2 | Hydrogen bonds, π-π stacking, hydrophobic interactions | N/A | acs.org |

| 2-Amino Thiazoles | Aurora Kinase | Hydrogen bonds, hydrophobic interactions | 100 | acs.org |

| Benzothiazole-Thiazole Hybrids | p56lck | Hinge region binding, allosteric site interactions | N/A | biointerfaceresearch.com |

Note: This table presents data for related thiazole derivatives due to the absence of specific published studies on this compound.

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for understanding the intrinsic electronic properties of a molecule like this compound. These calculations provide insights into the distribution of electron density, the energies of molecular orbitals, and various reactivity descriptors.

Studies on isothiazole and thiazole derivatives have utilized DFT and ab initio methods to investigate their electronic structure. researchgate.netresearchgate.net These studies typically calculate properties such as net atomic charges, bond lengths, dipole moments, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. mdpi.com A smaller HOMO-LUMO gap suggests a higher reactivity. mdpi.com

For this compound, the amino group at position 4 is expected to act as an electron-donating group, increasing the electron density of the isothiazole ring and influencing its reactivity. The carboxamide group at position 5, being an electron-withdrawing group, would have an opposing effect. Quantum chemical calculations can precisely quantify these electronic effects and predict the most likely sites for electrophilic and nucleophilic attack. The calculated net charges on the atoms of the isothiazole ring and the substituent groups would reveal the distribution of electrostatic potential and highlight regions of the molecule that are prone to intermolecular interactions.

Table 2: Calculated Electronic Properties of Thiazole and Mercapto-Substituted Thiazoles

| Compound | Heat of Formation (kcal/mol) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (D) |

| Thiazole | 259.667 | -9.468 | 3.348 | 12.816 | 1.552 |

| 2-Mercapto thiazole | 400.584 | -8.876 | 3.213 | 12.089 | 1.322 |

| 4-Mercapto thiazole | 402.064 | -8.712 | 3.103 | 11.815 | 2.510 |

| 5-Mercapto thiazole | 400.636 | -8.791 | 3.146 | 11.937 | 0.392 |

Data adapted from a study on thiazole derivatives, illustrating the types of parameters obtained from quantum chemical calculations. researchgate.net Specific values for this compound would require dedicated calculations.

Conformational Analysis and Preferred Geometries

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis of this compound is crucial for understanding which spatial arrangements of its functional groups are energetically favorable and thus more likely to be present in a biological environment.

The conformation of the molecule is determined by the rotational barriers around its single bonds, particularly the C-C bond connecting the carboxamide group to the isothiazole ring and the C-N bond of the amino group. The planarity of the isothiazole ring is a key feature, but the substituents can adopt various orientations. wikipedia.org The environment, whether in the gas phase, a solvent, or a protein binding site, can significantly influence the preferred conformation. wikipedia.org

Computational studies on related heterocyclic systems have shown that the presence of a thiazole ring can reduce the flexibility of a molecule. researchgate.net For this compound, intramolecular hydrogen bonding between the amino group and the carboxamide group could play a significant role in stabilizing certain conformations. Quantum chemistry methods can be used to calculate the relative energies of different conformers and to identify the global minimum energy structure. This information is invaluable for developing pharmacophore models and for ensuring that the correct conformer is used in molecular docking studies.

Reaction Mechanism Studies through Computational Chemistry

Computational chemistry offers a powerful lens through which to study the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways that can be difficult to obtain experimentally. While specific computational studies on the reaction mechanisms involving this compound are not widely published, the synthesis of isothiazoles and thiazoles has been a subject of theoretical investigation. researchgate.netnih.gov

For example, computational studies can elucidate the steps involved in the cyclization reactions that form the isothiazole ring. rsc.orgorganic-chemistry.org These studies can help to explain the regioselectivity of such reactions and to optimize reaction conditions for improved yields. In the context of this compound, computational methods could be employed to study its reactivity in various chemical transformations, such as N-acylation of the amino group or modification of the carboxamide. Understanding the reaction mechanisms at a molecular level can guide the design of synthetic routes to novel derivatives with desired properties.

In Silico Profiling of Molecular Interactions and Potency Prediction

In silico methods are increasingly used in the early stages of drug discovery to predict the pharmacokinetic properties and potential biological activity of new chemical entities. For this compound, these methods can provide a preliminary assessment of its drug-likeness and guide further experimental work.

Quantitative Structure-Activity Relationship (QSAR) studies are a key component of in silico profiling. acs.org By building mathematical models that correlate the structural features of a series of compounds with their biological activity, QSAR can be used to predict the potency of new, untested molecules. For a series of this compound derivatives, QSAR models could be developed to predict their activity against a specific biological target.

In addition to potency, in silico tools can predict a range of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These predictions are based on the physicochemical properties of the molecule, such as its lipophilicity (logP), molecular weight, and polar surface area. Such analyses have been performed for various thiazole derivatives to assess their potential as drug candidates. researchgate.net For this compound, these in silico profiles would provide valuable information on its likely oral bioavailability, membrane permeability, and potential for metabolic breakdown.

Strategic Role of 4 Aminoisothiazole 5 Carboxamide in Medicinal Chemistry and Early Stage Drug Discovery

4-Aminoisothiazole-5-carboxamide as a Privileged Chemical Scaffold

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, often with high affinity. The this compound core exhibits the characteristics of such a scaffold. Its structural features, including the presence of hydrogen bond donors and acceptors, as well as its specific geometry, allow for diverse interactions with various protein families.

The thiazole (B1198619) ring, a close relative of the isothiazole (B42339), is a well-established privileged scaffold in drug discovery, particularly in the development of anticancer agents. nih.gov The 2-aminothiazole (B372263) moiety, for instance, is found in numerous compounds with a wide range of pharmacological activities. nih.govmdpi.com Similarly, the thiazolo[4,5-d]pyrimidine (B1250722) system, which can be synthesized from 5-aminothiazole-4-carboxamide (B1282440) precursors, is considered a purine (B94841) isostere and has been extensively utilized in the design of novel therapeutics targeting a broad spectrum of diseases. researchgate.netnih.gov The inherent properties of the isothiazole ring, combined with the functional handles provided by the amino and carboxamide groups at the 4 and 5 positions, respectively, make this compound a versatile starting point for generating libraries of compounds with the potential to interact with a wide array of biological targets.

Lead Compound Identification and Hit-to-Lead Optimization Processes

The process of drug discovery often begins with the identification of "hits"—compounds that show activity against a specific biological target in a high-throughput screen. These initial hits are then subjected to a "hit-to-lead" optimization process, where medicinal chemists systematically modify the chemical structure to improve potency, selectivity, and pharmacokinetic properties, ultimately leading to a "lead compound."

The this compound scaffold has proven to be a valuable starting point in this process. For instance, in the development of antitubercular agents, a series of 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides were identified as initial hits. nih.gov However, these compounds suffered from poor metabolic stability. nih.gov A subsequent hit-to-lead optimization campaign, which involved structural modifications while retaining the core (thiazol-4-yl)isoxazole-3-carboxamide pharmacophore, led to the design of improved compounds with better metabolic stability and maintained antitubercular activity. nih.gov Similarly, the optimization of amino-carboxamide benzothiazoles as LSD1 inhibitors started from a hit compound identified through screening. researchgate.net The subsequent synthesis and evaluation of numerous analogues helped in understanding the structure-activity relationship and identifying more potent inhibitors. researchgate.net These examples highlight how the structural versatility of scaffolds related to this compound facilitates the systematic modifications required for successful hit-to-lead optimization. nih.govmonash.edu

Scaffold Hopping and Bioisosteric Replacement Strategies in Drug Design

Scaffold hopping and bioisosteric replacement are key strategies in drug design aimed at discovering novel intellectual property, improving physicochemical properties, or overcoming liabilities of existing drug candidates. Bioisosterism involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to similar biological activity. ipinnovative.com

The this compound scaffold can be considered a bioisostere of other important five-membered heterocyclic systems, such as pyrazole, imidazole (B134444), and oxazole. For example, 5-aminopyrazole-4-carboxamide and 5-aminoimidazole-4-carboxamide (B1664886) are structurally related compounds with documented biological relevance. nih.govepa.gov The replacement of a carbon atom in these rings with a sulfur atom to form the isothiazole ring can lead to significant changes in electronic distribution, lipophilicity, and metabolic stability, while potentially maintaining the key interactions with the biological target. This strategy of bioisosteric replacement has been successfully applied in numerous drug discovery programs. For instance, the replacement of an amide bond with a 1,3,4-oxadiazole (B1194373) moiety has been used to improve the properties of DGAT-1 inhibitors. nih.gov Similarly, the substitution of a hydroxyl group with an amino group, a classic bioisosteric replacement, is exemplified by the difference between folic acid and the anticancer drug aminopterin. u-tokyo.ac.jp The ability of the this compound scaffold to act as a bioisostere for other key heterocycles provides medicinal chemists with a powerful tool to explore new chemical space and develop improved drug candidates. nih.govacs.org

Development of Chemical Probes for Biological System Investigations

Chemical probes are small molecules designed to selectively interact with a specific biological target, thereby enabling the study of its function in a cellular or in vivo context. The development of potent and selective chemical probes is crucial for target validation and understanding complex biological pathways.

The this compound scaffold can serve as a foundation for the design of such probes. Its modifiable nature allows for the introduction of various substituents to fine-tune selectivity and potency. Furthermore, the scaffold can be functionalized with reporter tags, such as fluorescent dyes or biotin, to facilitate the detection and visualization of the target protein. A series of 5-aminothiazole-based ligands were developed as selective modulators of the protein-protein interaction functions of prolyl oligopeptidase (PREP), demonstrating the utility of this scaffold in creating tools to investigate specific biological processes. nih.gov While these compounds were weak inhibitors of the enzyme's proteolytic activity, they were effective in modulating its interactions with other proteins, highlighting the potential for developing functionally selective probes. nih.gov

Contribution to Chemical Diversity Space

The exploration of novel chemical space is a critical aspect of modern drug discovery, as it increases the probability of identifying new drug candidates with unique mechanisms of action. The synthesis of diverse compound libraries based on a central scaffold is a common strategy to achieve this.